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Compound of Interest

Compound Name:
2-(Oxetan-3-yl)piperidine

hydrobromide

Cat. No.: B13484139

Get Quote

Introduction & Structural Analysis
2-(Oxetan-3-yl)piperidine hydrobromide is a saturated heterocyclic building block featuring a

piperidine ring substituted at the C2 position with an oxetan-3-yl group.[1] This motif is

increasingly relevant in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl

groups, offering improved metabolic stability and solubility profiles compared to carbocyclic

analogs.[1]

Structural Attributes[1][2][3][4][5][6]
IUPAC Name: 2-(Oxetan-3-yl)piperidine hydrobromide[1]

Molecular Formula:

Molecular Weight: 141.21 (Free Base) + 80.91 (HBr) = 222.12 g/mol

Stereochemistry: The C2 position of the piperidine ring is a chiral center. Unless synthesized

via asymmetric catalysis or resolved, the material typically exists as a racemic mixture (
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).

Key Features:

Oxetane Ring: A strained 4-membered ether.[1] The C3 position of the oxetane is the

attachment point.

Ammonium Salt: The secondary amine is protonated (

), significantly influencing the chemical shifts of the piperidine ring protons.

2-(Oxetan-3-yl)piperidine HBr

Piperidine Ring
(C2 Chiral Center) Oxetane Ring

(Strained Ether)

C2-C3' Bond

Hydrobromide Salt
(Protonated Nitrogen)Ionic Interaction

Fig 1. Structural components and connectivity of the target molecule.

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Recommendation:DMSO-d6 is the preferred solvent to observe the exchangeable

ammonium protons (

) and ensure solubility of the salt.[1] D2O may be used but will eliminate the NH signals due to
deuterium exchange.[1]

NMR: Diagnostic Signals
The spectrum is characterized by the distinct downfield multiplets of the oxetane ring and the

broad ammonium signal.
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Proton
Environmen
t

Count

Chemical
Shift (

, ppm)

Multiplicity
Coupling (

, Hz)

Diagnostic
Notes

(Ammonium) 2H 8.50 – 9.20 br s / br d -

Broad signal;

disappears in

.[1] Indicates

salt

formation.[1]

Oxetane 2H 4.60 – 4.75 m (dd/td) ~6-8

Diastereotopi

c protons due

to chiral

center at Pip-

C2.[1]

Oxetane 2H 4.35 – 4.50 m (dd/td) ~6-8

Distinct

"roofing"

effect

common in

oxetanes.[1]

Piperidine

C2-H
1H 3.10 – 3.40 m -

Deshielded

by adjacent N

and Oxetane.

[1]

Piperidine

C6-H
2H 2.80 – 3.00 m - -protons to

Nitrogen.[1]

Oxetane C3'-

H
1H 2.60 – 2.80 m -

Methine

bridge

between

rings.[1]
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Piperidine

C3/4/5-H
6H 1.40 – 1.90

m

(overlapping)
-

"Piperidine

envelope";

complex

multiplets.[1]

Key Interpretation:

The Oxetane "Butterfly": Look for the characteristic pattern of four protons between 4.3 and

4.8 ppm. In 3-substituted oxetanes, these often appear as two distinct sets of multiplets

integrating to 2H each.[1]

Chiral Influence: Because the piperidine C2 is chiral, the two faces of the oxetane ring are

diastereotopic. This may cause the oxetane methylene protons to appear more complex

(splitting into ABX systems) compared to the achiral 4-isomer.[1]

NMR: Structural Skeleton
The oxetane carbons provide the most definitive confirmation of the structure due to their

unique chemical shifts.

Carbon Environment
Chemical Shift (

, ppm)
Assignment Note

Oxetane C2', C4' 74.0 – 78.0

Highly characteristic

deshielded signals for strained

ether carbons.[1]

Piperidine C2 56.0 – 60.0 -carbon; shifted downfield by N

and the oxetane substituent.[1]

Piperidine C6 44.0 – 46.0 -carbon (unsubstituted side).[1]

Oxetane C3' 33.0 – 36.0
Methine carbon of the oxetane

ring.[1]

Piperidine C3, C4, C5 21.0 – 28.0
Typical methylene carbons of

the piperidine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemscene.com/product/1257294-01-1.html
https://www.chemscene.com/product/1257294-01-1.html
https://www.chemscene.com/product/1257294-01-1.html
https://www.chemscene.com/product/1257294-01-1.html
https://www.chemscene.com/product/1257294-01-1.html
https://www.chemscene.com/product/1257294-01-1.html
https://www.chemscene.com/product/1257294-01-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13484139?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (

).[1]

Molecular Ion[1][2]
Expected

:

142.12 (Calculated for

).

Salt Confirmation: In the negative mode (ESI-), a peak at

79/81 (ratio ~1:1) confirms the presence of the Bromide counterion (

).[1]

Fragmentation Pathway (MS/MS)
The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the

strained oxetane.

Loss of Oxetane Ring: Cleavage of the C2-C3' bond.[1]

Mechanism:[1][2] Neutral loss of oxetan-3-yl radical or oxetane molecule, leaving the

piperidinyl cation.[1]

Ring Opening (McLafferty-type): The oxetane ring may open to form an aldehyde or allyl

alcohol derivative before fragmentation, often yielding fragments at

112 (

).[1]
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[M+H]+ Precursor
m/z 142.1

Loss of CH2O (Oxetane Opening)
m/z ~112

- 30 Da

Piperidine Ring Fragment
m/z ~84

- 58 Da (Oxetane)

Fig 2. Predicted ESI-MS fragmentation pathway.

Click to download full resolution via product page

Infrared Spectroscopy (IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (

)
Functional Group Vibrational Mode

2400 – 3000 (Amine Salt)

Broad Stretching.[1]

Characteristic of secondary

amine hydrohalides. Often

"superimposed" on C-H

stretches.[1]

2850 – 2950
(

)

Stretching (Alkane).[1]

~980 Oxetane Ring

Ring Breathing/C-O-C

Symmetric Stretch.[1] This is a

diagnostic band for oxetanes

(typically 970-990

).[1]

~830 Oxetane Ring Asymmetric Ring Deformation.

1580 – 1620
Bending (Scissoring) of the

ammonium group.
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Experimental Validation Protocol
To confirm the identity of a synthesized or purchased batch, follow this tiered workflow:

Solubility Check: Dissolve ~5 mg in DMSO-d6. If insoluble, the salt may have

disproportionated or is inorganic.

1H NMR Acquisition:

Verify the integral ratio of the aromatic/broad NH region (2H) to the oxetane region (4H).

Pass Criteria: Integral ratio

.[1] Presence of multiplets at 4.4-4.7 ppm.[1]

Counterion Titration (Optional): Dissolve in water and add

.[1] A cream-colored precipitate (

) confirms the bromide salt (distinct from white

or yellow

).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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